molecular formula C12H22F2O B12570590 1,1-Difluorododecan-2-one CAS No. 193202-40-3

1,1-Difluorododecan-2-one

Cat. No.: B12570590
CAS No.: 193202-40-3
M. Wt: 220.30 g/mol
InChI Key: ITPSCJUJVOCZJB-UHFFFAOYSA-N
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Description

1,1-Difluorododecan-2-one is a fluorinated aliphatic ketone with a 12-carbon backbone, a ketone group at position 2, and two fluorine atoms at position 1.

Properties

CAS No.

193202-40-3

Molecular Formula

C12H22F2O

Molecular Weight

220.30 g/mol

IUPAC Name

1,1-difluorododecan-2-one

InChI

InChI=1S/C12H22F2O/c1-2-3-4-5-6-7-8-9-10-11(15)12(13)14/h12H,2-10H2,1H3

InChI Key

ITPSCJUJVOCZJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-difluorododecan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of dodecan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1,1-Difluorododecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,1-difluorododecan-2-ol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluorododecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1-difluorododecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

1-(5-Dodecanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one

  • Structural Similarity: Shares a dodecanone backbone but differs in substituents (ketone at position 1 vs. 2) and the presence of a dihydropyridine moiety.

HCFC-141b (1-Fluoro-1,1-Dichloroethane)

  • Structural Contrast : A chlorofluorocarbon (CFC) with a short ethane backbone and halogen substituents.
  • Functional Differences : Used as a refrigerant or solvent, whereas 1,1-Difluorododecan-2-one’s longer chain and ketone group suggest applications in surfactants or polymer precursors. Fluorine in HCFC-141b contributes to ozone depletion, while the environmental impact of this compound remains unstudied .

Aromatic and Heterocyclic Fluorinated Ketones

2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one

  • Structural Divergence : Aromatic ketone with chlorine and fluorine substituents on phenyl rings.
  • Reactivity and Applications : The conjugated aromatic system enhances stability in UV light, making it suitable for photostable agrochemicals. In contrast, this compound’s aliphatic chain may prioritize flexibility in lipid-based systems .

2-(1-(Difluoromethyl)-1H-imidazol-2-yl)-1-phenylethan-1-one Hydrochloride

  • Heterocyclic Influence : The imidazole ring introduces basicity and hydrogen-bonding capacity, favoring pharmaceutical applications (e.g., kinase inhibitors). This compound lacks such functional groups, limiting direct biomedical relevance but expanding utility in hydrophobic matrices .

Comparative Data Table

Compound Structure Type Key Substituents Potential Applications Reference
This compound Aliphatic ketone -CF₂ at C1, ketone at C2 Materials science, surfactants N/A
HCFC-141b Halogenated ethane -F, -Cl at C1 Refrigerants, solvents
2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one Aromatic ketone -Cl, -F on phenyl rings Agrochemicals, pharmaceuticals
1-(Difluoromethyl)imidazole derivatives Heterocyclic ketone -CF₂H, imidazole ring Medicinal chemistry

Research Findings and Implications

  • Fluorination Effects: The -CF₂ group in this compound likely increases electronegativity at C1, polarizing the ketone group and enhancing resistance to nucleophilic attack compared to non-fluorinated dodecanones.
  • Thermal Stability : Aliphatic fluorinated ketones generally exhibit higher boiling points than aromatic analogs due to increased van der Waals interactions, though data specific to this compound is needed.
  • Synthetic Challenges: Introducing fluorine at C1 may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), as seen in patented ethanone syntheses .

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